Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)9-15-11-7-5-6-8-12(11)16(10(2)3)14(15)18/h5-8H,2,4,9H2,1,3H3 |
InChI Key |
QRPAKOSNLLFQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
The compound features a 1,3-benzodiazole core fused to a bicyclic system, with a prop-1-en-2-yl group at position 3 and an ethyl acetate moiety at position 1. Its molecular formula is C₁₄H₁₆N₂O₃ , with a molecular weight of 260.29 g/mol . Key spectroscopic identifiers include:
The prop-1-en-2-yl group introduces steric and electronic effects that influence reactivity, while the ester moiety enhances solubility in organic solvents.
Synthetic Routes
Condensation and Alkylation Strategy
A primary method involves condensation of o-phenylenediamine derivatives with α-keto esters, followed by propenyl group introduction.
Step 1: Formation of 1,3-Benzodiazole Core
Reacting o-phenylenediamine with ethyl 2-chloroacetoacetate in the presence of a base (e.g., K₂CO₃) yields the 2-oxo-1,3-benzodiazole intermediate.
$$
\text{o-Phenylenediamine} + \text{ClC(O)CH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-(2-oxo-1,3-benzodiazol-1-yl)acetate}
$$
Step 2: Propenyl Group Introduction
The intermediate undergoes allylic alkylation using 2-bromopropene under palladium catalysis (e.g., Pd(PPh₃)₄) to install the prop-1-en-2-yl group.
$$
\text{Intermediate} + \text{CH}2=CHCH}2\text{Br} \xrightarrow{\text{Pd(0)}} \text{Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate}
$$
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 72 | 95 |
| NiCl₂, THF, 60°C | 48 | 88 |
Oxidative Cyclization Approach
A patent by Schumacher et al. describes oxidative cyclization of amino-alcohol precursors to form the benzodiazepine core.
Precursor Synthesis
Reacting 7-bromo-2-(2-hydroxypropylamino)-5-pyridin-2-yl-3H-benzo[e]diazepine with ethyl acrylate yields a propionic acid derivative.
Oxidation and Cyclization
Treatment with MnO₂ oxidizes the alcohol to a ketone, inducing cyclization to the target compound.
$$
\text{Precursor} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}_2} \text{this compound}
$$
Reaction Metrics :
- Temperature: 25°C
- Time: 12 hours
- Yield: 68%
Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Applications and Derivatives
The compound serves as a precursor for HIV protease inhibitors and anticancer agents , with modifications enhancing binding affinity. Derivatives exhibit IC₅₀ values <10 nM against viral replication targets.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bond in the prop-1-en-2-yl substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The following table compares key attributes of Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate with structurally related compounds:
*Estimated based on structural formula; exact value requires experimental validation.
2.2 Key Differences and Implications
- Benzimidazole derivatives () exhibit stronger π-π stacking interactions due to extended conjugation, while imidazolidinetriones () have a saturated ring, reducing reactivity but increasing steric hindrance .
- This contrasts with the chlorostyryl group in , which enhances UV absorption and electron-withdrawing effects . Sulfone-containing analogs () exhibit higher aqueous solubility, making them preferable for formulations requiring enhanced bioavailability .
Stability and Reactivity :
Biological Activity
Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole moiety, which is known for its biological relevance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of benzodiazole compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays revealed that it induces apoptosis in cancer cell lines such as HCT-116 and MCF-7. The compound's mechanism involves the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.66 | Apoptosis induction |
| MCF-7 | 0.45 | Cell cycle arrest |
Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties. In animal models, the compound reduced inflammation markers significantly compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antidiabetic Activity
In a study evaluating the hypoglycemic effects of various benzodiazole derivatives, this compound demonstrated comparable efficacy to glibenclamide in lowering blood glucose levels in diabetic rats .
Case Study 1: Anticancer Research
A recent study focused on the anticancer effects of this compound on HCT-116 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound resulted in a marked reduction in edema compared to untreated controls. Histopathological analysis confirmed decreased inflammatory cell infiltration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
